Gly-gly-arg

Description

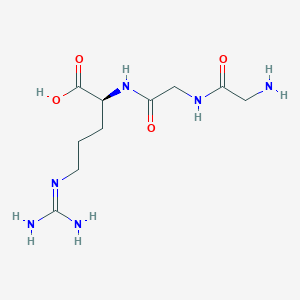

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20N6O4 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C10H20N6O4/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-/m0/s1 |

InChI Key |

HQRHFUYMGCHHJS-LURJTMIESA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of Gly-Gly-Arg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-glycyl-arginine (Gly-Gly-Arg) is a key structural motif recognized by a host of serine proteases, playing a pivotal role in numerous physiological and pathological processes. While its direct biological activity as an independent signaling molecule is not extensively documented, its significance lies in its function as a specific cleavage site within larger protein substrates and synthetic molecules. This technical guide provides an in-depth exploration of the biological importance of the this compound sequence, focusing on its role as a substrate for critical enzymes, its utility in biochemical assays and drug development, and the downstream signaling implications of its cleavage.

Introduction: The this compound Motif as a Protease Recognition Site

The sequence this compound serves as a highly specific recognition and cleavage site for several trypsin-like serine proteases. These enzymes are characterized by a catalytic triad (Ser-His-Asp) and a substrate-binding pocket that accommodates basic amino acid residues like arginine and lysine at the P1 position (the amino acid N-terminal to the scissile bond). The Gly-Gly sequence preceding the terminal arginine often contributes to the optimal positioning of the substrate within the active site of the enzyme, thereby influencing the efficiency of catalysis. The biological importance of this compound is therefore intrinsically linked to the functions of the proteases that recognize it.

Role as a Substrate for Key Serine Proteases

The this compound motif is a substrate for a variety of critical serine proteases involved in coagulation, fibrinolysis, and tissue remodeling.

Thrombin and the Coagulation Cascade

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Thrombin exhibits a strong preference for substrates with a P1 arginine. Synthetic fluorogenic substrates, such as Z-Gly-Gly-Arg-AMC, are widely used to measure thrombin activity in plasma and purified systems.[1][2] The cleavage of such substrates releases a fluorescent molecule (7-amino-4-methylcoumarin, AMC), providing a real-time measure of enzymatic activity.

Urokinase and Tissue Plasminogen Activator (tPA) in Fibrinolysis

Urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA) are key enzymes in the fibrinolytic system, responsible for converting plasminogen to the active protease plasmin, which degrades fibrin clots. Both uPA and tPA recognize and cleave substrates containing the this compound sequence.[1][3] Synthetic substrates like Z-Gly-Gly-Arg-AMC and pyro-Glu-Gly-Arg-pNA are instrumental in studying the kinetics and inhibition of these important therapeutic targets.[4]

Proteasomes

The proteasome is a large protein complex responsible for degrading intracellular proteins. It possesses multiple proteolytic activities, including a trypsin-like activity that cleaves after basic residues. Modified this compound peptides, such as Z-Gly-Gly-Arg-βNA, serve as substrates for assaying the trypsin-like activity of the proteasome.

Quantitative Data on this compound Substrate Kinetics

The efficiency of protease cleavage of this compound containing substrates can be quantified by determining the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency is given by the kcat/Km ratio.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Human α-Thrombin | Z-Gly-Gly-Arg-AMC | 14 | 95 | 6.8 x 106 | |

| Bovine Trypsin | Z-Gly-Gly-Arg-AMC | 25 | 120 | 4.8 x 106 | |

| Human Urokinase | pyro-Glu-Gly-Arg-pNA | 90 | 18 | 2.0 x 105 | |

| Human Urokinase | Z-Gly-Gly-Arg-AMC | - | - | - | |

| Human Tissue Plasminogen Activator | Z-Gly-Gly-Arg-AMC | - | - | - |

Signaling Pathways and Downstream Effects

The biological significance of this compound cleavage extends to the downstream signaling pathways initiated by the activated proteases or the functions of its constituent amino acids.

Protease-Activated Signaling Cascades

The cleavage of substrates containing the this compound motif by proteases like thrombin, urokinase, and tPA is a critical event in initiating signaling cascades.

References

- 1. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Engineering Next Generation Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavage of the thrombin receptor: identification of potential activators and inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripeptide Gly-Gly-Arg: A Scoping Review of Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The tripeptide Gly-Gly-Arg (GGR) represents a molecule of interest at the intersection of peptide therapeutics and fundamental cell biology. Composed of two glycine residues and a C-terminal arginine, its structure suggests potential bioactivities stemming from the known roles of its constituent amino acids. Glycine is recognized for its cytoprotective and anti-inflammatory properties, while arginine is a key player in cellular processes such as proliferation, wound healing, and nitric oxide signaling. Despite the therapeutic promise of its components, direct research into the specific therapeutic applications of the this compound tripeptide is currently limited. This guide synthesizes the available preclinical data on the closely related dipeptide Gly-Arg, explores the well-established signaling pathways of glycine and arginine to hypothesize potential mechanisms of action for GGR, and provides detailed experimental protocols to facilitate future research in this nascent field.

Preclinical Evidence: Insights from the Gly-Arg Dipeptide

While dedicated studies on the this compound tripeptide are scarce, research on the Gly-Arg dipeptide offers a foundational understanding of the potential bioactivities of short glycine and arginine-containing peptides.

Cytotoxic Effects in Cancer Cell Lines

Exploratory studies have indicated that the Gly-Arg dipeptide exhibits cytotoxic activity against certain cancer cell lines. A notable study demonstrated a dose-dependent reduction in the viability of HeLa (human cervical cancer) cells upon exposure to Gly-Arg.[1]

Table 1: Cytotoxicity of Gly-Arg Dipeptide on HeLa Cells [1]

| Concentration (mM) | Cell Viability (%) |

| 2.0 | 52.4 |

This cytotoxic potential suggests that Gly-Arg, and by extension potentially this compound, could be explored as a component of novel anticancer therapies.

Potential as a Cell-Penetrating Peptide (CPP)

The cationic nature of arginine has led to the investigation of arginine-rich peptides as cell-penetrating peptides for the delivery of therapeutic cargo, such as nucleic acids, into cells. Glycine-Arginine rich peptides have shown potential as vectors for gene delivery due to their ability to condense negatively charged DNA into stable nanoparticles.[2] While the efficiency of the short Gly-Arg dipeptide as a standalone CPP is not well-documented, it forms the fundamental structural unit for more complex arginine-rich CPPs.[2]

Hypothesized Mechanisms and Signaling Pathways

The biological effects of this compound are likely influenced by the activities of its constituent amino acids and their roles in cellular signaling.

Hydrolysis and Induction of Apoptosis

One hypothesized mechanism for the cytotoxic effect of Gly-Arg, which may be applicable to this compound, involves its hydrolysis by intracellular peptidases into its constituent amino acids.[1] The subsequent increase in intracellular arginine concentration could trigger apoptotic pathways in cancer cells, potentially through the activation of caspases.

Hypothesized apoptosis induction by this compound hydrolysis.

Modulation of Inflammatory Pathways by Glycine

Glycine is known to exert anti-inflammatory effects by modulating key signaling pathways in immune cells, such as macrophages. It can prevent the activation of NF-κB, a central regulator of inflammation, by inhibiting the degradation of its inhibitor, IκB. If this compound releases glycine intracellularly, it could potentially exert anti-inflammatory effects through this pathway.

References

An In-depth Technical Guide to the Structure and Conformation of the Gly-Gly-Arg Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and conformational properties of the tripeptide Glycyl-Glycyl-Arginine (Gly-Gly-Arg). Due to a lack of specific experimental data for this tripeptide in publicly available literature, this guide synthesizes information from computational and experimental studies on closely related peptides, including Gly-Gly-Gly and arginine-containing di- and tripeptides. It details the peptide's primary structure, predicted conformational landscape, and the influence of its constituent amino acids. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, purification, and structural characterization of this compound using nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD) spectroscopy. The content is intended to serve as a foundational resource for researchers investigating the structure-function relationships of this and similar short peptides.

Introduction

The tripeptide this compound is a simple yet functionally significant molecule, combining the conformational flexibility of two glycine residues with the bulky and positively charged side chain of arginine. The unique properties of its constituent amino acids suggest a complex conformational landscape that can be influenced by the surrounding environment, such as solvent polarity and pH. Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its biological activity and for the rational design of peptide-based therapeutics. This guide aims to provide a thorough understanding of its structural characteristics by leveraging data from analogous peptides and outlining the key experimental methodologies for its direct investigation.

This compound Peptide Structure and Conformation

Primary Structure

The primary structure of this compound consists of three amino acids linked by two peptide bonds. The sequence is Glycine-Glycine-Arginine, with the N-terminus at the first glycine residue and the C-terminus at the arginine residue.

Primary structure of the this compound peptide.

Predicted Conformational Properties

The conformational flexibility of a peptide is largely determined by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.

-

Glycine Residues: Glycine lacks a side chain (having only a hydrogen atom), which significantly reduces steric hindrance and allows it to adopt a much wider range of φ and ψ angles than other amino acids. This flexibility can lead to a diverse ensemble of conformations in solution, including turns and random coils. Computational studies on the Gly-Gly-Gly tripeptide have shown that its conformational landscape is characterized by numerous low-energy minima, including extended (β-strand) and various turn-like structures.

-

Arginine Residue: The arginine side chain is long, bulky, and carries a positive charge at physiological pH due to its guanidinium group. The conformation of this side chain is described by four dihedral angles (χ1, χ2, χ3, and χ4). The bulky nature of the side chain can influence the backbone conformation of the C-terminal arginine residue. Furthermore, the positive charge can lead to electrostatic interactions with other charged molecules or parts of the peptide itself, potentially stabilizing specific conformations.

In aqueous solution, the this compound peptide is expected to exist as a dynamic ensemble of conformations rather than a single, rigid structure. The high flexibility of the Gly-Gly segment would allow it to readily adopt various turn and coil structures. The conformation of the arginine residue will be influenced by both steric effects and electrostatic interactions with the solvent and any nearby counter-ions.

Quantitative Data

Table 1: Predicted 1H NMR Chemical Shifts (in ppm) for this compound in D₂O

Note: These are estimated values and can vary based on pH, temperature, and solvent conditions.

| Proton | Glycine (N-terminal) | Glycine (Internal) | Arginine (C-terminal) |

| N-H | ~8.4 | ~8.3 | ~8.2 |

| α-H | ~3.9 | ~4.0 | ~4.3 |

| β-H | - | - | ~1.9, ~1.8 |

| γ-H | - | - | ~1.7 |

| δ-H | - | - | ~3.2 |

| Guanidinium-H | - | - | ~7.2 - 7.8 |

Table 2: Typical Backbone Dihedral Angles (φ, ψ) for Common Secondary Structures

| Secondary Structure | φ (degrees) | ψ (degrees) |

| Right-handed α-helix | -57 | -47 |

| β-sheet (parallel) | -119 | +113 |

| β-sheet (antiparallel) | -139 | +135 |

| Type I β-turn (i+1) | -60 | -30 |

| Type I β-turn (i+2) | -90 | 0 |

| Type II β-turn (i+1) | -60 | +120 |

| Type II β-turn (i+2) | +80 | 0 |

| Polyproline II helix | -75 | +145 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) and Purification

Workflow for the synthesis and purification of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure or HBTU and DIPEA

-

Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Reverse-phase HPLC system with a C18 column

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Arginine):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Arg(Pbf)-OH using a coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Glycine):

-

Repeat the Fmoc deprotection and washing steps.

-

Couple Fmoc-Gly-OH as described for arginine.

-

-

Third Amino Acid Coupling (Glycine):

-

Repeat the Fmoc deprotection and washing steps.

-

Couple Fmoc-Gly-OH.

-

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from arginine.

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet.

-

Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 1-5 mg of the lyophilized this compound peptide in 0.5 mL of D₂O or a 90% H₂O/10% D₂O mixture.

-

Adjust the pH to a desired value (typically between 4 and 6) using small amounts of DCl or NaOD.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

NMR Experiments:

-

1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess the overall sample purity and to observe the chemical shifts of the non-exchangeable protons.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues. For this compound, it will help to distinguish the two glycine residues from each other and from the arginine residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å). Sequential NOEs between adjacent residues (e.g., between the α-proton of one residue and the amide proton of the next) are crucial for confirming the amino acid sequence and for obtaining distance restraints for structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

-

¹H-¹⁵N HSQC (if ¹⁵N-labeled): For isotopically labeled peptides, this experiment provides a fingerprint of the peptide, with one peak for each amide bond.

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances to specific protons in the peptide sequence.

-

Measure coupling constants from the 1D or 2D spectra to obtain dihedral angle restraints.

-

Integrate NOESY/ROESY cross-peaks to derive inter-proton distance restraints.

-

Use the distance and dihedral angle restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures representing the solution conformation of the peptide.

X-ray Crystallography

Protocol:

-

Crystallization Screening:

-

Prepare a highly concentrated solution of the this compound peptide (typically >10 mg/mL) in a suitable buffer.

-

Use a high-throughput screening approach with various crystallization screens (e.g., hanging drop or sitting drop vapor diffusion) to test a wide range of precipitants, pH values, and additives.

-

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and other components to grow larger, single crystals suitable for diffraction.

-

Data Collection:

-

Mount a single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

-

-

Structure Determination:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the diffraction data to improve its agreement with the experimental observations and to ensure good stereochemistry.

-

-

Validation: Validate the final structure using tools like PROCHECK or MolProbity to assess its geometric quality.

Circular Dichroism (CD) Spectroscopy

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the this compound peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Determine the precise concentration of the peptide solution using a reliable method such as quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues (not applicable for this compound).

-

Prepare a final sample with a peptide concentration of approximately 0.1 mg/mL in a cuvette with a 1 mm path length.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample from approximately 190 to 260 nm.

-

Subtract the buffer baseline from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Analyze the shape of the spectrum to qualitatively assess the secondary structure content. A random coil conformation is expected to show a strong negative band around 200 nm. The presence of β-turns would introduce other characteristic features.

-

Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of different secondary structure elements.

-

Conclusion

While direct experimental structural data for the this compound tripeptide is currently unavailable in the literature, this technical guide provides a robust framework for its investigation. Based on the properties of its constituent amino acids and data from related peptides, this compound is predicted to be a highly flexible molecule in solution, likely existing as an ensemble of rapidly interconverting conformations. The detailed experimental protocols provided herein offer a clear path for researchers to undertake the synthesis, purification, and comprehensive structural characterization of this and other similar short peptides. Such studies are essential for a deeper understanding of their biological roles and for the advancement of peptide-based drug discovery.

In Silico Modeling of Gly-Gly-Arg Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Gly-Gly-Arg (GGR) and functionally similar Glycine-Arginine rich motifs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to computationally investigate these interactions. This document summarizes key quantitative data, details experimental protocols for model validation, and visualizes relevant biological pathways.

Introduction to this compound (GGR) Motifs and Their Significance

The this compound (GGR) tripeptide motif, and more broadly, Arginine-Glycine-rich (RG) or Glycine-Arginine-rich (GAR/RGG) domains, are prevalent in a variety of proteins and play crucial roles in numerous cellular processes.[1] The inherent flexibility imparted by glycine residues, combined with the positive charge and hydrogen bonding capabilities of arginine, allows these motifs to engage in diverse and specific molecular interactions.[1] These interactions are fundamental to processes such as RNA processing, DNA repair, signal transduction, and ribosome biogenesis.[1][2]

A prominent example of a protein rich in these motifs is Nucleolin (NCL), a multifunctional nucleolar phosphoprotein.[2] The C-terminus of Nucleolin contains a GAR domain (also referred to as an RGG domain) composed of nine RGG repeats. This domain is critical for Nucleolin's ability to bind to G-quadruplex (G4) structures in ribosomal DNA (rDNA) and RNA, thereby playing a role in ribosome biogenesis and the regulation of gene expression. Given its multifaceted roles and association with various diseases, Nucleolin serves as an excellent model system for studying the interactions of GGR-like motifs.

Computational Methodologies for Modeling GGR Interactions

The in silico investigation of GGR-protein interactions employs a range of computational techniques to predict and analyze binding modes, affinities, and the dynamics of these interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (in this case, a GGR-containing peptide) when bound to a receptor protein to form a stable complex. This method is instrumental in identifying potential binding sites and poses.

-

Rigid Docking: Treats both the peptide and protein as rigid bodies. This approach is computationally inexpensive but may not accurately capture the conformational changes that can occur upon binding.

-

Flexible Docking: Allows for flexibility in the peptide and/or specific residues in the protein's binding site. This method is more computationally intensive but often yields more accurate predictions of the binding mode.

-

Ensemble Docking: Utilizes an ensemble of conformations for the peptide and/or protein, generated from methods like molecular dynamics simulations, to account for conformational flexibility.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the GGR-protein interaction over time, offering insights into the stability of the complex, conformational changes, and the role of solvent molecules. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the energy landscape of the interaction.

Free Energy Calculations

Predicting the binding affinity of a GGR peptide to its target protein is a key objective of in silico modeling. Several methods can be employed to calculate the binding free energy:

-

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies.

-

Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by gradually transforming one into the other.

Data Presentation: Quantitative Analysis of GGR-like Interactions

While specific binding affinity data for the GGR tripeptide is not extensively available, studies on the GAR/RGG domain of Nucleolin provide valuable quantitative insights into the binding of these motifs. The interaction of Nucleolin with G-quadruplex DNA, which is mediated by its GAR domain, has been characterized with high affinity.

| Interacting Molecules | Experimental Method | Dissociation Constant (Kd) | Reference |

| Nucleolin and G-quadruplex (G4) DNA | Not Specified | ~1 nM | |

| Nucleolin RNA Binding Domains and G-quadruplex DNA | Not Specified | Not Specified | |

| Nucleolin C-terminal RGG repeats and G-quadruplex DNA | Not Specified | Not Specified | |

| Nucleolin and pre-ribosomal RNA | Not Specified | 50 to 100 nM | |

| Nucleolin and SELEX-identified RNA hairpin | SELEX | 5 to 20 nM |

Experimental Protocols for Validation

Experimental validation is crucial to confirm the predictions made by in silico models. The following are detailed methodologies for key experiments used to characterize GGR-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol for GGR Peptide - Nucleolin Interaction:

-

Sample Preparation:

-

Dialyze the purified Nucleolin protein and the synthesized GGR peptide extensively against the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl). This is critical to minimize buffer mismatch effects.

-

Determine the precise concentrations of the protein and peptide using a reliable method such as UV-Vis spectroscopy.

-

Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

-

ITC Experiment Setup:

-

Load the Nucleolin solution (e.g., 10-30 µM) into the sample cell of the calorimeter.

-

Load the GGR peptide solution (e.g., 220-350 µM) into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.

-

Set the experimental temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide solution into the protein solution at regular intervals (e.g., 150 seconds).

-

An initial small injection (e.g., 0.4 µL) is often performed and discarded from the analysis to account for diffusion from the syringe tip.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument to determine Kd, n, ΔH, and ΔS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information about peptide-protein interactions in solution. Chemical Shift Perturbation (CSP) mapping is a common NMR method to identify the binding interface.

Protocol for CSP Mapping of GGR Peptide Binding to Nucleolin:

-

Sample Preparation:

-

Produce isotopically labeled (¹⁵N or ¹³C/¹⁵N) Nucleolin protein. This is typically achieved by expressing the protein in E. coli grown in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose.

-

Purify the labeled protein to a high degree (>95%).

-

Prepare a concentrated stock solution of the unlabeled GGR peptide in the same buffer as the protein.

-

-

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Nucleolin in the absence of the GGR peptide. This spectrum serves as the reference.

-

Titrate increasing amounts of the GGR peptide into the protein sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Identify the amide cross-peaks in the ¹H-¹⁵N HSQC spectra that shift their position upon addition of the peptide.

-

Calculate the chemical shift changes for each residue.

-

Map the residues with significant chemical shift perturbations onto the three-dimensional structure of Nucleolin. These residues are likely to be at or near the binding interface.

-

Visualization of Signaling Pathways and Workflows

The interactions of GGR-like motifs are often integral to complex signaling pathways. Nucleolin, with its GAR/RGG domain, is implicated in several pathways that regulate cell growth, proliferation, and inflammation.

Nucleolin-Mediated Signaling Pathways

Nucleolin can mediate the lipopolysaccharide (LPS)-induced activation of the MAPK and NF-κB signaling pathways. It is also involved in the FGF and TGF-β signaling pathways, which are critical in development and disease.

Caption: Overview of signaling pathways modulated by Nucleolin.

General Workflow for In Silico Modeling of GGR-Protein Interactions

The process of modeling GGR-protein interactions involves a series of interconnected computational steps, from initial model building to simulation and analysis.

Caption: A general workflow for the in silico modeling of GGR-protein interactions.

Conclusion

The in silico modeling of this compound interactions is a powerful approach for elucidating the molecular basis of their biological functions and for guiding the development of novel therapeutics. By integrating computational methods such as molecular docking, molecular dynamics simulations, and free energy calculations with experimental validation techniques, researchers can gain a comprehensive understanding of these important interactions. The study of proteins like Nucleolin, which are rich in GGR-like motifs, provides a valuable framework for investigating the diverse roles of these sequences in cellular processes and disease. As computational resources and methodologies continue to advance, the predictive power of in silico modeling will undoubtedly play an increasingly critical role in the fields of molecular biology and drug discovery.

References

The Tripeptide Gly-Gly-Arg: A Technical Guide to its Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-Glycyl-Arginine (Gly-Gly-Arg) is a simple yet intriguing molecule composed of two glycine residues and a C-terminal arginine. While not as extensively studied as other peptide motifs, its structural components suggest a potential role in various biological processes. The presence of the basic amino acid arginine, a key substrate for nitric oxide synthases, hints at its possible involvement in signaling pathways related to vasodilation, neurotransmission, and immune response. This technical guide provides a comprehensive overview of the synthesis, purification, and initial characterization of this compound, along with its known and hypothesized biological functions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is not widely published, the properties of its isomer, Arg-Gly-Gly, provide a reasonable approximation.

| Property | Value (for Arg-Gly-Gly) | Reference |

| Molecular Formula | C10H20N6O4 | [1] |

| Molecular Weight | 288.30 g/mol | [1] |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid | [1] |

| CAS Number | 23576-41-2 | [1] |

| Topological Polar Surface Area | 186 Ų | [1] |

| Hydrogen Bond Donor Count | 6 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 9 |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides of a defined sequence. The following protocol is based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

-

DMF, Dichloromethane (DCM), Diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Glycine Coupling (First):

-

Activate Fmoc-Gly-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.

-

Glycine Coupling (Second): Repeat step 3 to couple the second Fmoc-Gly-OH to the growing peptide chain.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers and byproducts.

-

Drying: Dry the crude peptide under vacuum.

Purification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of synthetic peptides based on their hydrophobicity.

Materials:

-

Crude this compound peptide

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

HPLC system with a UV detector

Protocol:

-

Sample Preparation: Dissolve the crude this compound in Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with Mobile Phase A.

-

Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Detection: Monitor the elution profile at 214 nm or 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Biological Significance and Signaling Pathways

The biological role of this compound is not yet fully elucidated. However, based on its constituent amino acids, particularly arginine, a key biological function can be hypothesized. Arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which produce the signaling molecule nitric oxide (NO). NO is a critical mediator in various physiological processes, including vasodilation, neurotransmission, and the immune response. It is plausible that this compound, upon enzymatic cleavage, can serve as a source of arginine, thereby indirectly influencing NO production.

Hypothesized Indirect Signaling Pathway of this compound

The primary hypothesized signaling role of this compound is indirect, occurring after its hydrolysis into its constituent amino acids.

Application in Thrombin Activity Assays

While the biological activity of the free tripeptide this compound is under investigation, a modified version, Z-Gly-Gly-Arg-AMC, serves as a well-established fluorogenic substrate for the protease thrombin. In this context, the this compound sequence is recognized and cleaved by thrombin, leading to the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This allows for the sensitive and continuous measurement of thrombin activity in biological samples.

Assay Principle:

Z-Gly-Gly-Arg-AMC (non-fluorescent) + Thrombin → Z-Gly-Gly + Arg-AMC → Thrombin cleaves Arg-AMC bond → AMC (fluorescent)

The rate of increase in fluorescence is directly proportional to the thrombin activity.

Conclusion

The tripeptide this compound represents a simple yet potentially significant molecule. While its direct biological functions are still being explored, its composition suggests a role as a precursor for L-arginine, a key player in nitric oxide signaling. The established use of the Z-Gly-Gly-Arg-AMC conjugate as a thrombin substrate highlights the recognition of this tripeptide sequence by specific proteases. Further research into the discovery, characterization, and biological activity of this compound is warranted to fully understand its potential applications in research and drug development.

References

An In-depth Technical Guide on the Tripeptide Gly-Gly-Arg

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-glycyl-L-arginine (Gly-Gly-Arg) is a molecule of interest in various fields of biochemical and pharmaceutical research. Its structure, combining the simplicity of glycine with the functional importance of arginine, suggests potential roles in cellular signaling, enzyme-substrate interactions, and as a motif in larger bioactive peptides. This technical guide provides a comprehensive review of this compound, detailing its synthesis, purification, and what is known about its biological activities from the scientific literature. This document also outlines detailed experimental protocols and visualizes key workflows and hypothetical signaling pathways to facilitate further research and application in drug development.

Introduction

This compound is a tripeptide composed of two glycine residues followed by an arginine residue at the C-terminus. The glycine residues provide flexibility to the peptide backbone, while the terminal arginine, with its positively charged guanidinium group, is crucial for various biological interactions, including receptor binding and enzymatic recognition. While specific research on the biological functions of the isolated this compound tripeptide is limited, studies on related peptides, such as the dipeptide Gly-Arg and arginine-rich peptides, provide insights into its potential activities. This guide aims to consolidate the available information and provide a foundational resource for researchers investigating this peptide.

Biochemical Properties and Synthesis

The biochemical properties of this compound are largely inferred from its constituent amino acids. The presence of two glycine residues results in a highly flexible peptide chain. The C-terminal arginine provides a positive charge at physiological pH, making the peptide hydrophilic and capable of electrostatic interactions.

Physicochemical Properties

While specific experimental data for this compound is scarce, its basic physicochemical properties can be calculated.

| Property | Estimated Value | Source |

| Molecular Formula | C10H20N6O4 | Calculation |

| Molecular Weight | 288.30 g/mol | Calculation |

| Isoelectric Point (pI) | ~10.8 | Calculation |

| Net Charge at pH 7 | +1 | Calculation |

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common method for producing this compound. The following is a detailed protocol adapted from standard Fmoc/tBu chemistry procedures.

Experimental Protocol: Solid-Phase Synthesis of this compound

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the arginine.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Glycine Coupling (First Glycine):

-

Dissolve Fmoc-Gly-OH (3 eq.) and HBTU (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.

-

Glycine Coupling (Second Glycine): Repeat step 3 to couple the second Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc protecting group.

-

Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Gly-Gly-Arg

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering an efficient and robust methodology for the creation of peptide chains on an insoluble polymer support. The most widely adopted strategy is the Fmoc/tBu approach, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. This application note provides a comprehensive and detailed protocol for the manual solid-phase synthesis of the tripeptide Gly-Gly-Arg, a sequence of interest in various biological studies.

The synthesis proceeds from the C-terminus to the N-terminus, commencing with an arginine residue attached to a suitable resin. The guanidinium side chain of arginine is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is removable under strong acidic conditions during the final cleavage step.[1][2] The subsequent glycine residues are then sequentially coupled to the growing peptide chain.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

Table 1: Reagents for Peptide Synthesis

| Reagent | Molecular Weight ( g/mol ) | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |

| Rink Amide Resin (0.5 mmol/g) | - | 1.0 | 200 mg |

| Fmoc-Arg(Pbf)-OH | 648.78 | 3.0 | 194.6 mg |

| Fmoc-Gly-OH | 297.29 | 3.0 | 89.2 mg |

| HBTU | 379.25 | 2.9 | 110.0 mg |

| DIPEA | 129.24 | 6.0 | 104.5 µL |

| Piperidine | 85.15 | - | 20% (v/v) in DMF |

| Acetic Anhydride | 102.09 | 5.0 | 47.2 µL |

| Pyridine | 79.10 | 5.0 | 40.4 µL |

Table 2: Solvents and Solutions

| Solvent/Solution | Volume per step (for 0.1 mmol scale) | Purpose |

| N,N-Dimethylformamide (DMF) | 5-10 mL | Resin swelling, washing, reaction solvent |

| Dichloromethane (DCM) | 5-10 mL | Washing |

| 20% Piperidine in DMF | 5 mL | Fmoc deprotection |

| Capping Solution (Ac2O/Pyridine/DMF 5:5:90) | 5 mL | Capping of unreacted amines |

| Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5) | 5 mL | Cleavage and deprotection |

| Diethyl Ether (cold) | 30-50 mL | Peptide precipitation |

Experimental Protocol

This protocol details the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

Resin Preparation and Swelling

-

Weigh 200 mg of Rink Amide resin (0.5 mmol/g substitution) and place it into a fritted syringe reaction vessel.

-

Add 5-10 mL of DMF to the resin and allow it to swell for at least 1-2 hours at room temperature with occasional agitation.[3]

-

After swelling, drain the DMF.

First Amino Acid Coupling: Fmoc-Arg(Pbf)-OH

-

Fmoc Deprotection (of Rink Amide Resin):

-

Add 5 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.[4]

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

-

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (194.6 mg, 0.3 mmol), HBTU (110.0 mg, 0.29 mmol), and DIPEA (104.5 µL, 0.6 mmol) in 3 mL of DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

-

-

Capping (Optional but Recommended):

-

To cap any unreacted amino groups, add 5 mL of a freshly prepared capping solution (acetic anhydride/pyridine/DMF, 5:5:90 v/v/v) to the resin.

-

Agitate for 30 minutes.

-

Drain the capping solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Second Amino Acid Coupling: Fmoc-Gly-OH

-

Fmoc Deprotection:

-

Swell the Fmoc-Arg(Pbf)-resin in DMF.

-

Perform the Fmoc deprotection as described in step 2.1.

-

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (89.2 mg, 0.3 mmol), HBTU (110.0 mg, 0.29 mmol), and DIPEA (104.5 µL, 0.6 mmol) in 3 mL of DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1 hour at room temperature.

-

-

Washing and Capping:

-

Perform washing and optional capping as described in steps 2.3 and 2.4.

-

Third Amino Acid Coupling: Fmoc-Gly-OH

-

Fmoc Deprotection:

-

Swell the Fmoc-Gly-Arg(Pbf)-resin in DMF.

-

Perform the Fmoc deprotection as described in step 2.1.

-

-

Activation and Coupling:

-

Repeat the activation and coupling procedure with Fmoc-Gly-OH as described in step 3.2.

-

-

Washing:

-

Wash the resin as described in step 2.3.

-

Final Fmoc Deprotection

-

Swell the fully assembled peptide-resin (Fmoc-Gly-Gly-Arg(Pbf)-resin) in DMF.

-

Perform the final Fmoc deprotection as described in step 2.1 to yield H-Gly-Gly-Arg(Pbf)-resin.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL), and then dry the resin under vacuum for at least 1 hour.[5]

Cleavage and Deprotection

-

Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add 5 mL of the cleavage cocktail to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

Peptide Precipitation and Purification

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to 30-50 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet twice with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Gly-Gly-Arg Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-glycyl-L-arginine (Gly-Gly-Arg) is a short, hydrophilic peptide of interest in various research and pharmaceutical development contexts. Due to its composition, containing two flexible glycine residues and a highly basic arginine residue, its purification can present challenges. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[1][2] This technique separates the target peptide from impurities generated during synthesis—such as truncated sequences, deletion sequences, and by-products from cleavage—based on differences in hydrophobicity.[1]

This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC with a C18 stationary phase. The methodology covers the entire workflow from crude sample preparation to obtaining a highly purified, lyophilized product.

Factors Affecting Peptide Separation in RP-HPLC

The successful separation of peptides by RP-HPLC is dependent on several key factors that influence the interaction between the peptide and the stationary phase. Understanding these factors is crucial for method development and optimization.

Caption: Logical relationship of factors influencing HPLC separation quality.

Experimental Workflow

The purification process follows a systematic workflow to ensure the isolation of a high-purity peptide. The process begins with the analysis of the crude synthetic peptide, followed by preparative purification, purity analysis of the collected fractions, and finally, lyophilization of the pooled, pure fractions.

Caption: Experimental workflow for the purification of this compound.

Materials and Reagents

-

Crude this compound peptide (post-synthesis and cleavage)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC or Milli-Q grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

0.22 µm syringe filters

Experimental Protocols

Sample Preparation for HPLC Purification

Proper sample preparation is critical for optimal separation and to prevent column damage. Due to the hydrophilic nature of this compound, it is crucial to dissolve the peptide in a solvent that ensures good solubility and sharp peak shape upon injection.

-

Accurately weigh the crude peptide.

-

Dissolve the peptide in Mobile Phase A (0.1% TFA in water) to a concentration of 10-20 mg/mL.[3] For hydrophilic peptides, dissolving in a fully aqueous, acidified mobile phase is recommended to ensure maximum retention on the column.[4]

-

If necessary, use brief sonication to aid dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

Analytical HPLC Method

Before proceeding to preparative scale, it is essential to analyze the crude peptide on an analytical column to determine the retention time of the target peptide and the impurity profile. This data will inform the focused gradient for the preparative run.

-

HPLC System: Analytical HPLC with a gradient pump and UV detector.

-

Column: C18, 5 µm, 100-300 Å, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm. Peptides are typically monitored at 210-220 nm.

-

Column Temperature: Ambient or 30°C.

-

Injection Volume: 10-20 µL.

-

Gradient:

-

0-5 min: 0% B

-

5-25 min: 0% to 20% B

-

25-27 min: 20% to 95% B

-

27-30 min: 95% B

-

30.1-35 min: 0% B (Re-equilibration)

-

Preparative HPLC Method

The method is scaled from the analytical run to accommodate a larger sample load on a preparative column. The gradient is focused around the elution time of the this compound peptide observed in the analytical run to maximize resolution and efficiency.

-

HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

-

Column: C18, 10 µm, 100-300 Å, 21.2 x 250 mm.

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Flow Rate: 15-20 mL/min (scaled from analytical).

-

Detection: UV at 214 nm.

-

Column Temperature: Ambient.

-

Injection Volume: 2-5 mL (depending on sample concentration and column capacity).

-

Gradient: (This is a representative gradient and should be optimized based on the analytical result. This compound is very hydrophilic and will elute early).

-

0-5 min: 0% B

-

5-30 min: 0% to 15% B (shallow gradient for elution)

-

30-32 min: 15% to 95% B (column wash)

-

32-35 min: 95% B

-

35.1-40 min: 0% B (Re-equilibration)

-

Fraction Collection and Analysis

-

Monitor the chromatogram in real-time.

-

Begin collecting fractions as the main peptide peak starts to elute.

-

Collect fractions (e.g., 5-10 mL) throughout the elution of the main peak.

-

Analyze each collected fraction for purity using the analytical HPLC method described above.

-

Confirm the identity of the peptide in the pure fractions using Mass Spectrometry (MS).

Pooling and Lyophilization

-

Combine the fractions confirmed to contain the pure peptide (typically >98% purity).

-

Freeze the pooled solution at -80°C until completely solid.

-

Lyophilize the frozen sample for 24-48 hours, or until a dry, fluffy white powder is obtained.

-

Store the lyophilized peptide at -20°C or lower.

Data Presentation

The following table summarizes representative data from the purification and analysis of this compound.

| Parameter | Crude Peptide | Purified Fraction Pool | Final Lyophilized Product |

| Analytical HPLC | |||

| Retention Time (min) | ~5.8 | ~5.8 | ~5.8 |

| Purity (%) | ~75% | >98% | >98.5% |

| Mass Spectrometry | |||

| Theoretical [M+H]⁺ | 288.16 | 288.16 | 288.16 |

| Observed [M+H]⁺ | 288.15 | 288.17 | 288.16 |

| Yield | |||

| Initial Crude Mass (mg) | 200 | N/A | N/A |

| Final Product Mass (mg) | N/A | N/A | ~135 |

| Overall Recovery (%) | N/A | N/A | ~67.5% |

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of the hydrophilic tripeptide this compound using preparative RP-HPLC. By employing a C18 stationary phase, an optimized acetonitrile/water gradient with TFA as an ion-pairing agent, and a systematic workflow, it is possible to obtain high-purity peptide suitable for a wide range of research and development applications. The key to successfully purifying this hydrophilic peptide is the use of a very shallow gradient starting at 0% organic modifier to ensure sufficient retention and separation from early-eluting impurities.

References

Application Notes and Protocols for the Structural Elucidation of Gly-Gly-Arg via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides, providing detailed information about their primary sequence, conformation, and dynamics in solution. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for determining the structure of the tripeptide Glycyl-glycyl-arginine (Gly-Gly-Arg). The protocols outlined herein are designed to guide researchers in sample preparation, data acquisition, and spectral analysis.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The following protocol is recommended for the this compound tripeptide.

Protocol 1: Sample Preparation for NMR Spectroscopy

-

Peptide Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from contaminants in the NMR spectra.

-

Solvent Selection: Dissolve the peptide in a deuterated solvent to minimize solvent signals in the proton NMR spectrum. For most applications, Deuterium Oxide (D₂O) is a suitable solvent. To observe exchangeable amide protons, a mixture of 90% H₂O and 10% D₂O can be used.

-

Concentration: Prepare the sample at a concentration of 1-5 mM. A higher concentration generally leads to a better signal-to-noise ratio.

-

pH Adjustment: The pH of the sample can significantly influence the chemical shifts of ionizable groups. Adjust the pH to a desired value (e.g., physiological pH ~7.4) using dilute solutions of DCl or NaOD. A pH meter calibrated with appropriate standards should be used.

-

Internal Standard: Add a small amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for referencing the chemical shifts to 0 ppm.

-

NMR Tube: Transfer the final solution to a clean, high-quality NMR tube.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are required for the complete structural elucidation of this compound. The following protocols are based on a high-field NMR spectrometer.

3.1. 1D ¹H and ¹³C NMR

One-dimensional NMR provides initial information about the types and number of protons and carbons in the molecule.

Protocol 2: 1D ¹H and ¹³C NMR Acquisition

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zgpr (with water suppression) | zgpg30 (proton decoupled) |

| Spectral Width | 12-16 ppm | 200-220 ppm |

| Number of Scans | 16-64 | 1024-4096 |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s |

3.2. 2D Homonuclear Correlation Spectroscopy (COSY)

COSY experiments reveal through-bond proton-proton couplings, typically over two to three bonds. This is crucial for identifying adjacent protons within an amino acid residue.

Protocol 3: 2D COSY Acquisition

| Parameter | Value |

| Pulse Program | cosygpmfph |

| Spectral Width (F1 & F2) | 12-16 ppm |

| Number of Increments (F1) | 256-512 |

| Number of Scans per Increment | 8-16 |

| Acquisition Time (F2) | 0.1-0.2 s |

| Relaxation Delay | 1.5-2.5 s |

3.3. 2D Total Correlation Spectroscopy (TOCSY)

TOCSY experiments establish correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all the protons belonging to a single amino acid residue.

Protocol 4: 2D TOCSY Acquisition

| Parameter | Value |

| Pulse Program | mlevphpr |

| Spectral Width (F1 & F2) | 12-16 ppm |

| Number of Increments (F1) | 256-512 |

| Number of Scans per Increment | 16-32 |

| Mixing Time | 60-80 ms |

| Relaxation Delay | 1.5-2.5 s |

3.4. 2D Heteronuclear Single Quantum Coherence (HSQC)

HSQC correlates protons with their directly attached carbons, providing a map of one-bond ¹H-¹³C connections.

Protocol 5: 2D HSQC Acquisition

| Parameter | Value |

| Pulse Program | hsqcedetgpsisp2.3 |

| Spectral Width (F2 - ¹H) | 12-16 ppm |

| Spectral Width (F1 - ¹³C) | 180-200 ppm |

| Number of Increments (F1) | 128-256 |

| Number of Scans per Increment | 32-64 |

| Relaxation Delay | 1.5-2.0 s |

3.5. 2D Heteronuclear Multiple Bond Correlation (HMBC)

HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. This is essential for sequencing the amino acids by observing correlations across the peptide bonds.

Protocol 6: 2D HMBC Acquisition

| Parameter | Value |

| Pulse Program | hmbcgplpndqf |

| Spectral Width (F2 - ¹H) | 12-16 ppm |

| Spectral Width (F1 - ¹³C) | 200-220 ppm |

| Number of Increments (F1) | 256-512 |

| Number of Scans per Increment | 64-128 |

| Long-range Coupling Delay | Optimized for 4-8 Hz |

| Relaxation Delay | 1.5-2.0 s |

Data Presentation: Representative NMR Data for this compound

The following tables summarize representative ¹H and ¹³C chemical shifts and J-coupling constants for this compound in D₂O at neutral pH, referenced to DSS at 0 ppm. These values are based on published data for similar peptides and are intended as a guide for spectral assignment.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound

| Residue | Atom | Chemical Shift (ppm) |

| Glycine-1 (Gly¹) | Hα | 3.95 |

| Glycine-2 (Gly²) | Hα | 3.88 |

| Arginine (Arg³) | Hα | 4.32 |

| Hβ | 1.91, 1.81 | |

| Hγ | 1.68 | |

| Hδ | 3.21 |

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound

| Residue | Atom | Chemical Shift (ppm) |

| Glycine-1 (Gly¹) | Cα | 44.2 |

| C' | 172.5 | |

| Glycine-2 (Gly²) | Cα | 43.8 |

| C' | 173.1 | |

| Arginine (Arg³) | Cα | 54.5 |

| Cβ | 29.8 | |

| Cγ | 25.7 | |

| Cδ | 41.6 | |

| Cζ | 157.8 | |

| C' | 176.3 |

Table 3: Representative ¹H-¹H J-Coupling Constants (Hz) for this compound

| Coupling | Value (Hz) |

| ³J(Hα, Hβ) in Arg³ | ~7.0 |

| ²J(Hβ, Hβ') in Arg³ | ~ -14.5 |

Structural Elucidation Workflow and Visualizations

The structural elucidation of this compound follows a systematic workflow, integrating data from the various NMR experiments.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

The first step involves identifying the spin systems of the individual amino acids using COSY and TOCSY spectra. Glycine residues will show a simple spin system with only α-protons, while arginine will display a more complex pattern of coupled protons from its side chain.

Application Notes and Protocols for In Vitro Cell-Based Assays of Gly-Gly-Arg Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide sequence Glycyl-Glycyl-Arginine (Gly-Gly-Arg) is a recognized substrate for a variety of trypsin-like serine proteases. Its cleavage is a key event in numerous physiological and pathological processes, making it a valuable tool for studying enzyme activity and for the screening of potential therapeutic inhibitors. These application notes provide detailed protocols for in vitro cell-based assays designed to measure the activity of proteases that recognize and cleave the this compound sequence. The primary applications include high-throughput screening of enzyme inhibitors, characterization of protease kinetics, and assessment of cellular toxicity mediated by protease activity.

The methodologies described herein leverage fluorogenic substrates, such as Z-Gly-Gly-Arg-AMC (7-amino-4-methylcoumarin), which upon cleavage by a target protease, release a fluorescent molecule. The resulting fluorescence is directly proportional to the enzymatic activity. Assays are detailed for both purified enzyme systems and cell-based models, providing a comprehensive toolkit for researchers in drug discovery and molecular biology.

I. Fluorogenic Protease Activity Assays

Fluorogenic assays are the cornerstone for measuring protease activity due to their high sensitivity and amenability to high-throughput screening. The principle lies in the use of a synthetic peptide substrate, in this case, one containing the this compound sequence, which is conjugated to a fluorescent reporter molecule (fluorophore) and a quencher. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage of the peptide, the fluorophore is liberated, resulting in a measurable increase in fluorescence.

A. Target Proteases

The this compound sequence is a substrate for several important proteases, including:

-

Thrombin: A key enzyme in the blood coagulation cascade.

-

Proteasome: A multi-catalytic protease complex crucial for protein degradation and cellular regulation.[1]

-

Other Trypsin-like Serine Proteases: This class of enzymes shares a common catalytic mechanism and a preference for cleaving peptide bonds after basic amino acid residues like Arginine and Lysine.[2]

B. Available Fluorogenic Substrates

A variety of fluorogenic substrates are commercially available for assessing this compound cleavage. The choice of substrate can influence the sensitivity and specificity of the assay.

| Substrate Name | Fluorophore | Excitation (nm) | Emission (nm) | Target Protease(s) |

| Z-Gly-Gly-Arg-AMC | AMC (7-amino-4-methylcoumarin) | ~360-390 | ~460-480 | Thrombin, Proteasome[3] |

| Z-Gly-Gly-Arg-βNA | β-naphthylamine | ~335 | ~410 | Proteasome[1] |

| Boc-Val-Leu-Lys-AMC | AMC | ~380 | ~460 | Trypsin-like proteases |

| Ac-Arg-Gly-Lys-AMC | AMC | Not Specified | Not Specified | Trypsin-like serine proteases[2] |

Note: The exact excitation and emission wavelengths may vary depending on the buffer conditions and instrumentation.

II. Experimental Protocols

A. Protocol 1: In Vitro Thrombin Inhibition Assay

This protocol describes a method to screen for thrombin inhibitors using the fluorogenic substrate Z-Gly-Gly-Arg-AMC.

Materials:

-

Human α-thrombin

-

Z-Gly-Gly-Arg-AMC

-

Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100

-

Test compounds (potential inhibitors) dissolved in DMSO

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Z-Gly-Gly-Arg-AMC in DMSO. Further dilute to a working concentration of 50 µM in Assay Buffer. Note: Prepare this solution fresh and protect it from light.

-

In a 384-well plate, add 5 µL of test compound solution at various concentrations. For the negative control, add 5 µL of Assay Buffer with 1% v/v DMSO.

-

Add 20 µL of human α-thrombin solution to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the 50 µM Z-Gly-Gly-Arg-AMC working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

-

Measure the fluorescence intensity every 3 minutes for a total of 30 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 465 nm.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each test compound concentration relative to the negative control.

-

Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

B. Protocol 2: Cell-Based Proteasome Activity Assay

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in living cells using a cell-permeable fluorogenic substrate. While the specific substrate for this compound cleavage by the proteasome's trypsin-like activity is Z-Gly-Gly-Arg-βNA, this protocol can be adapted using a suitable cell-permeable substrate with a similar principle.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and antibiotics

-

Cell-permeable fluorogenic proteasome substrate (e.g., a derivative of Z-Gly-Gly-Arg-AMC designed for intracellular delivery)

-

Proteasome inhibitor (e.g., MG-132) as a positive control

-

Test compounds

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

The next day, remove the culture medium and treat the cells with various concentrations of test compounds or the positive control (MG-132) for a predetermined amount of time (e.g., 1-4 hours).

-

Prepare the fluorogenic substrate solution in a serum-free medium or an appropriate assay buffer.

-

Remove the compound-containing medium and add the substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.

-

Normalize the fluorescence signal to cell viability using a complementary assay such as the MTT or CellTiter-Glo® assay.

-

Calculate the percent inhibition of proteasome activity for each compound concentration.

III. Signaling Pathways and Cellular Consequences

The cleavage of extracellular or intracellular proteins at this compound sites can initiate or modulate various signaling pathways. While the primary use of synthetic this compound substrates is to measure protease activity, understanding the downstream consequences of natural substrate cleavage is crucial.

A. Proteasome-Mediated Degradation

The proteasome's cleavage of proteins is a fundamental process for maintaining protein homeostasis. The trypsin-like activity, which can cleave after arginine residues, is integral to the degradation of ubiquitinated proteins. Inhibition of this activity can lead to the accumulation of misfolded or regulatory proteins, triggering cellular stress responses and potentially apoptosis.

Caption: Proteasome degradation pathway and the effect of inhibitors.

B. Glycine Signaling

While not a direct result of this compound cleavage, the individual amino acid components can have signaling roles. Glycine, for instance, can act as a neurotransmitter and has been shown to modulate inflammatory responses in macrophages by affecting signaling pathways such as NF-κB.

Caption: Simplified overview of glycine's inhibitory effect on NF-κB signaling.

IV. Data Presentation and Interpretation

The quantitative data generated from these assays should be meticulously recorded and analyzed. Below are examples of how to structure the data for clear interpretation and comparison.

A. Table of Enzyme Kinetics for a Novel Protease

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Gly-Gly-Arg-AMC | 15.5 ± 2.1 | 120 ± 15 | 7.7 x 10⁶ |

| Boc-Val-Leu-Lys-AMC | 25.2 ± 3.5 | 85 ± 9 | 3.4 x 10⁶ |

| Ac-Arg-Gly-Lys-AMC | 18.9 ± 2.8 | 105 ± 12 | 5.6 x 10⁶ |

B. Table of IC50 Values for Potential Thrombin Inhibitors

| Compound ID | IC50 (nM) | Hill Slope | R² |

| Compound A | 52.3 ± 4.7 | 1.1 | 0.992 |

| Compound B | 125.8 ± 11.2 | 0.9 | 0.985 |

| Warfarin (Reference) | 2500 ± 210 | 1.0 | 0.995 |

V. Experimental Workflow Visualization

A logical workflow is essential for the successful execution of these assays, from initial setup to final data analysis.

Caption: General workflow for cell-based protease inhibition assays.

Conclusion

The in vitro cell-based assays described provide robust and sensitive methods for studying proteases that cleave the this compound motif. By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively screen for novel inhibitors, characterize enzyme kinetics, and investigate the cellular consequences of protease activity. These tools are invaluable for advancing drug discovery efforts targeting trypsin-like serine proteases.

References

Application Notes and Protocols for Gly-Gly-Arg Cellular Uptake and Localization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Gly-Arg (GGR) is a subject of increasing interest in cellular biology and drug delivery research. Its composition, featuring two flexible glycine residues and a cationic arginine residue, suggests potential for interaction with and penetration of cellular membranes. Arginine-rich peptides are well-documented as cell-penetrating peptides (CPPs), capable of traversing the plasma membrane to deliver therapeutic cargoes intracellularly.[1][2][3] The guanidinium group of arginine plays a pivotal role in interacting with negatively charged components of the cell surface, such as heparan sulfate proteoglycans and phospholipids, which can initiate cellular uptake.[3] Glycine, the simplest amino acid, provides conformational flexibility, which may influence the peptide's interaction with the cell membrane.[3]

These application notes provide a comprehensive framework for investigating the cellular uptake and subcellular localization of the this compound peptide. The included protocols are established methods in the field of CPP research and are designed to be adapted for the specific characteristics of GGR.

Data Presentation: Quantitative Analysis of Peptide Uptake